molecular formula C28H50N2 B1259795 Cycloprotobuxine A CAS No. 2278-38-8

Cycloprotobuxine A

Numéro de catalogue B1259795
Numéro CAS: 2278-38-8
Poids moléculaire: 414.7 g/mol
Clé InChI: RJNWIZNQHVCLDL-AENRXNTRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cycloprotobuxine A is a natural product found in Buxus sempervirens and Buxus balearica with data available.

Applications De Recherche Scientifique

Cyclophilin Inhibition and Liver Diseases

Cycloprotobuxine A, through its interaction with cyclophilins, may have therapeutic potential in liver diseases. Cyclophilins, particularly Cyclophilin A (CypA), play a role in the pathogenesis of various liver diseases. Inhibiting these proteins could be beneficial for conditions like hepatitis, liver inflammation and fibrosis, and even hepatocellular carcinoma. Non-immunosuppressive cyclophilin inhibitors, which may include compounds like Cycloprotobuxine A, have shown promise in both in vitro and in vivo studies, suggesting potential therapeutic applications in liver diseases (Naoumov, 2014).

Antiproteinuric Effects in Genetic Glomerulopathies

Research has indicated that Cycloprotobuxine A, through its structural similarities to cyclosporine A (CyA), might have antiproteinuric effects. This is particularly relevant in genetic glomerulopathies, where CyA therapy has shown benefits in reducing proteinuria. The mechanism behind this effect involves the stabilization of the actin cytoskeleton in kidney podocytes, suggesting potential use of Cycloprotobuxine A in similar contexts (Bensman & Niaudet, 2010).

Oxidative Stress and Kidney Function

Cycloprotobuxine A might play a role in modulating oxidative stress and thereby impacting kidney function. This is based on the understanding of Cyclosporine A-induced oxidative stress in renal mesangial cells and its mechanism involving MAPK signaling. Since Cycloprotobuxine A could interact with similar pathways, it might have implications in preventing or reducing renal damage associated with oxidative stress (O’Connell et al., 2012).

Hepatotoxicity and Nephrotoxicity Modulation

In the context of chemotherapy, Cycloprotobuxine A could potentially modulate the hepatotoxic and nephrotoxic effects of drugs like cyclophosphamide. This is based on studies showing that certain compounds can protect against such toxicities, suggesting a possible area of application for Cycloprotobuxine A in reducing the adverse effects of chemotherapeutic agents on the liver and kidneys (Caglayan et al., 2018).

Role in Immunomodulation and Oncogenesis

Cycloprotobuxine A may have a role in immunomodulation and possibly in the context of oncogenesis, owing to its structural relation to cyclophilin inhibitors. Cyclophilin A, in particular, has been implicated in various cancers, and its modulation could be a strategy in cancer therapy. Given Cycloprotobuxine A's potential impact on cyclophilins, it might offer pathways for the treatment or prevention of certain cancers (Lee, 2010).

Propriétés

Numéro CAS

2278-38-8

Nom du produit

Cycloprotobuxine A

Formule moléculaire

C28H50N2

Poids moléculaire

414.7 g/mol

Nom IUPAC

(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine

InChI

InChI=1S/C28H50N2/c1-19(29(6)7)20-12-14-26(5)22-11-10-21-24(2,3)23(30(8)9)13-15-27(21)18-28(22,27)17-16-25(20,26)4/h19-23H,10-18H2,1-9H3/t19-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1

Clé InChI

RJNWIZNQHVCLDL-AENRXNTRSA-N

SMILES isomérique

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)N(C)C

SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C

SMILES canonique

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C

Synonymes

cycloprotobuxine A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloprotobuxine A
Reactant of Route 2
Cycloprotobuxine A
Reactant of Route 3
Cycloprotobuxine A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cycloprotobuxine A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cycloprotobuxine A
Reactant of Route 6
Cycloprotobuxine A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.